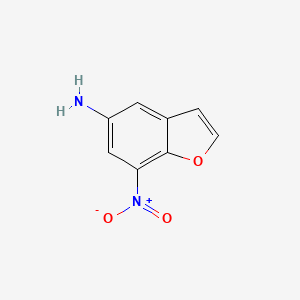![molecular formula C13H14F6N2O B11469102 N-{1,1,1,3,3,3-hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}propanamide](/img/structure/B11469102.png)
N-{1,1,1,3,3,3-hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1,1,1,3,3,3-Hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}propanamide is a fluorinated organic compound known for its unique chemical properties. The presence of hexafluoro groups and an aromatic amine makes it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}propanamide typically involves the reaction of hexafluoroisopropanol with an aromatic amine under controlled conditions. The reaction is facilitated by the high ionizing power of the fluorinated solvent, which promotes the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques ensures the removal of any impurities, resulting in a high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-{1,1,1,3,3,3-Hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}propanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield different reduced forms of the compound.
Substitution: The aromatic amine group allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions are typically controlled to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated products, while reduction can produce amine derivatives.
Scientific Research Applications
N-{1,1,1,3,3,3-Hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}propanamide has several scientific research applications:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{1,1,1,3,3,3-hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}propanamide involves its interaction with specific molecular targets and pathways. The hexafluoro groups enhance its reactivity and stability, allowing it to participate in various chemical and biological processes. The aromatic amine group can interact with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated groups but different functional groups.
N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine: Another fluorinated compound with different amine groups.
Uniqueness
N-{1,1,1,3,3,3-Hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}propanamide is unique due to its combination of hexafluoro groups and an aromatic amine, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H14F6N2O |
|---|---|
Molecular Weight |
328.25 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-(2-methylanilino)propan-2-yl]propanamide |
InChI |
InChI=1S/C13H14F6N2O/c1-3-10(22)21-11(12(14,15)16,13(17,18)19)20-9-7-5-4-6-8(9)2/h4-7,20H,3H2,1-2H3,(H,21,22) |
InChI Key |
DZZLFWLALMADIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-3-methyl-6-[(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B11469023.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11469025.png)

![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl}acetamide](/img/structure/B11469036.png)

![N-(2-chlorobenzyl)-1-[1-(2-chlorobenzyl)-1H-indol-3-yl]methanamine](/img/structure/B11469048.png)
![1-(3-chloro-2-methylphenyl)-6-cyclopentyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11469053.png)
![1-(4-Fluorophenyl)-4-(4-methoxyphenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine](/img/structure/B11469054.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11469061.png)

![1-(4-fluorophenyl)-7-(4-hydroxy-3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11469093.png)
![7-(2,3-Dimethoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11469100.png)

![3-(4-Chlorophenyl)-7-ethyl-5-(4-fluorophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11469111.png)
